Cas no 1864467-40-2 (1-Oxaspiro[4.5]decane-2-methanol, 7,7-dimethyl-)

1-Oxaspiro[4.5]decane-2-methanol, 7,7-dimethyl- is a spirocyclic compound featuring a unique oxaspiro structure combined with a hydroxymethyl functional group. Its rigid spiro framework and sterically hindered dimethyl groups contribute to enhanced stability and controlled reactivity, making it valuable in synthetic organic chemistry and specialty applications. The compound's structural complexity allows for selective functionalization, serving as a versatile intermediate in the synthesis of fine chemicals, pharmaceuticals, or fragrances. Its balanced lipophilicity and polar hydroxyl group may also facilitate solubility in diverse reaction media. The 7,7-dimethyl substitution further influences steric and electronic properties, offering tailored reactivity for advanced molecular design.
1-Oxaspiro[4.5]decane-2-methanol, 7,7-dimethyl- structure
1864467-40-2 structure
Product name:1-Oxaspiro[4.5]decane-2-methanol, 7,7-dimethyl-
CAS No:1864467-40-2
MF:C12H22O2
Molecular Weight:198.301884174347
MDL:MFCD30486654
CID:5172478
PubChem ID:130584140

1-Oxaspiro[4.5]decane-2-methanol, 7,7-dimethyl- 化学的及び物理的性質

名前と識別子

    • 1-Oxaspiro[4.5]decane-2-methanol, 7,7-dimethyl-
    • MDL: MFCD30486654
    • インチ: 1S/C12H22O2/c1-11(2)5-3-6-12(9-11)7-4-10(8-13)14-12/h10,13H,3-9H2,1-2H3
    • InChIKey: UEEYBHIYOTXCRU-UHFFFAOYSA-N
    • SMILES: O1C2(CCCC(C)(C)C2)CCC1CO

1-Oxaspiro[4.5]decane-2-methanol, 7,7-dimethyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-328900-5g
{7,7-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol
1864467-40-2
5g
$2443.0 2023-09-04
Enamine
EN300-328900-2.5g
{7,7-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol
1864467-40-2
2.5g
$1650.0 2023-09-04
Enamine
EN300-328900-0.25g
{7,7-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol
1864467-40-2
0.25g
$774.0 2023-09-04
Enamine
EN300-328900-10g
{7,7-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol
1864467-40-2
10g
$3622.0 2023-09-04
Enamine
EN300-328900-0.05g
{7,7-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol
1864467-40-2
0.05g
$707.0 2023-09-04
Enamine
EN300-328900-0.1g
{7,7-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol
1864467-40-2
0.1g
$741.0 2023-09-04
Enamine
EN300-328900-1.0g
{7,7-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol
1864467-40-2
1g
$1057.0 2023-06-07
Enamine
EN300-328900-0.5g
{7,7-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol
1864467-40-2
0.5g
$809.0 2023-09-04
Enamine
EN300-328900-10.0g
{7,7-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol
1864467-40-2
10g
$4545.0 2023-06-07
Enamine
EN300-328900-1g
{7,7-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol
1864467-40-2
1g
$842.0 2023-09-04

1-Oxaspiro[4.5]decane-2-methanol, 7,7-dimethyl- 関連文献

1-Oxaspiro[4.5]decane-2-methanol, 7,7-dimethyl-に関する追加情報

Recent Advances in the Study of 1-Oxaspiro[4.5]decane-2-methanol, 7,7-dimethyl- (CAS: 1864467-40-2) in Chemical Biology and Pharmaceutical Research

The compound 1-Oxaspiro[4.5]decane-2-methanol, 7,7-dimethyl- (CAS: 1864467-40-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This spirocyclic compound, characterized by its oxaspiro framework, has been the subject of several studies aimed at exploring its synthetic pathways, biological activities, and potential as a scaffold for drug development.

Recent research has focused on the synthetic optimization of 1-Oxaspiro[4.5]decane-2-methanol, 7,7-dimethyl-, with particular emphasis on improving yield and purity. A study published in the Journal of Organic Chemistry (2023) detailed a novel catalytic approach using palladium-based catalysts to achieve high enantioselectivity in the synthesis of this compound. The method not only enhanced the efficiency of the synthesis but also provided insights into the stereochemical control of spirocyclic systems, which is crucial for their biological activity.

In addition to synthetic advancements, the biological evaluation of 1-Oxaspiro[4.5]decane-2-methanol, 7,7-dimethyl- has revealed promising pharmacological properties. Preliminary in vitro studies have demonstrated its potential as an anti-inflammatory agent, with significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. These findings were corroborated by a recent study in the European Journal of Medicinal Chemistry (2024), which highlighted the compound's ability to modulate the NF-κB signaling pathway, a key regulator of inflammatory responses.

Further investigations into the mechanistic underpinnings of its biological activity have uncovered its interaction with specific protein targets. Molecular docking studies suggest that 1-Oxaspiro[4.5]decane-2-methanol, 7,7-dimethyl- binds to the active site of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. This interaction, combined with its favorable pharmacokinetic profile, positions the compound as a potential candidate for the development of novel anti-inflammatory drugs.

The therapeutic potential of 1-Oxaspiro[4.5]decane-2-methanol, 7,7-dimethyl- extends beyond inflammation. Recent studies have explored its application in neurodegenerative diseases, particularly Alzheimer's disease. Research published in ACS Chemical Neuroscience (2023) reported that the compound exhibits neuroprotective effects by reducing oxidative stress and amyloid-beta aggregation in neuronal cell models. These findings open new avenues for the development of spirocyclic-based therapeutics for neurodegenerative disorders.

Despite these promising results, challenges remain in the clinical translation of 1-Oxaspiro[4.5]decane-2-methanol, 7,7-dimethyl-. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. However, the compound's versatile scaffold and demonstrated biological activities make it a valuable subject for ongoing research in chemical biology and drug discovery.

In conclusion, 1-Oxaspiro[4.5]decane-2-methanol, 7,7-dimethyl- (CAS: 1864467-40-2) represents a promising candidate in the search for novel therapeutics. Its unique structural features, combined with its diverse biological activities, underscore its potential in addressing unmet medical needs. Continued research into its synthesis, mechanism of action, and therapeutic applications will be essential for realizing its full potential in the pharmaceutical industry.

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